molecular formula C61H95N7O20 B11930984 Mal-PEG2-bis-PEG3-BCN

Mal-PEG2-bis-PEG3-BCN

Cat. No.: B11930984
M. Wt: 1246.4 g/mol
InChI Key: ZPEASSRKFCPIAQ-CGEHAQFTSA-N
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Description

Mal-PEG2-bis-PEG3-BCN is a heterotrifunctional linker used in bio-conjugation and click chemistry. It contains a terminal maleimide group and two bicyclo[6.1.0]nonyne (BCN) groups linked through a linear polyethylene glycol (PEG) chain. This compound is particularly useful in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates due to its high specificity and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG2-bis-PEG3-BCN involves multiple steps, starting with the preparation of the PEG chain, followed by the introduction of the maleimide and BCN groups. The PEG chain is typically synthesized through polymerization reactions, and the maleimide group is introduced via a reaction with maleic anhydride. The BCN groups are then attached through a series of coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Mal-PEG2-bis-PEG3-BCN undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG2-bis-PEG3-BCN is unique due to its high reactivity and specificity in SPAAC reactions, making it highly efficient for bio-conjugation without the need for a catalyst .

Properties

Molecular Formula

C61H95N7O20

Molecular Weight

1246.4 g/mol

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-[3-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C61H95N7O20/c69-54(15-24-68-58(73)13-14-59(68)74)62-19-28-78-34-33-77-25-18-57(72)67-47(43-85-26-16-55(70)63-20-29-79-35-39-83-41-37-81-31-22-65-60(75)87-45-52-48-9-5-1-2-6-10-49(48)52)44-86-27-17-56(71)64-21-30-80-36-40-84-42-38-82-32-23-66-61(76)88-46-53-50-11-7-3-4-8-12-51(50)53/h13-14,47-53H,5-12,15-46H2,(H,62,69)(H,63,70)(H,64,71)(H,65,75)(H,66,76)(H,67,72)/t47?,48-,49+,50-,51+,52?,53?

InChI Key

ZPEASSRKFCPIAQ-CGEHAQFTSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4)NC(=O)CCOCCOCCNC(=O)CCN5C(=O)C=CC5=O)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)NC(=O)CCOCCOCCNC(=O)CCN5C(=O)C=CC5=O)CCC#C1

Origin of Product

United States

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